molecular formula C20H19N3O3 B2516900 2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide CAS No. 1021081-76-4

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide

Cat. No.: B2516900
CAS No.: 1021081-76-4
M. Wt: 349.39
InChI Key: NGLDBCMTOAXTFZ-UHFFFAOYSA-N
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Description

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide is a chemical compound with the molecular formula C20H19N3O3 and a molecular weight of 349.39 g/mol. This compound is characterized by the presence of methoxy groups and a pyridazine ring, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: Common reagents such as halogens or nucleophiles can replace specific atoms or groups in the compound.

    Hydrolysis: This reaction can break down the compound into smaller fragments under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide can be compared with other similar compounds, such as:

    Substituted benzamides: These compounds share a similar core structure but differ in the substituents attached to the benzamide moiety.

    Pyridazine derivatives: These compounds contain the pyridazine ring and may have different functional groups attached.

    Methoxy-substituted compounds: These compounds have methoxy groups attached to various positions on the aromatic rings.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-methoxy-N-[5-(6-methoxypyridazin-3-yl)-2-methylphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13-8-9-14(16-10-11-19(26-3)23-22-16)12-17(13)21-20(24)15-6-4-5-7-18(15)25-2/h4-12H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLDBCMTOAXTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C=C2)OC)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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